

Application Notes and Protocols for In-Vivo Imaging of DB-10

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-10 is a novel therapeutic agent under investigation for its potential in targeted cancer therapy. Understanding its in-vivo pharmacokinetics, biodistribution, and target engagement is crucial for its clinical development. This document provides detailed application notes and protocols for tracking **DB-10** in preclinical models using various in-vivo imaging techniques, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging.

Positron Emission Tomography (PET) Imaging

PET is a highly sensitive imaging modality that allows for the quantitative assessment of the biodistribution of radiolabeled molecules.[1][2][3] For PET imaging of **DB-10**, the molecule must be labeled with a positron-emitting radionuclide.

Quantitative Data Summary: Biodistribution of [18F]**DB-10** in a Xenograft Mouse Model



Organ/Tissue	Percent Injected Dose per Gram (%ID/g) at 1h Post- Injection	Percent Injected Dose per Gram (%ID/g) at 4h Post- Injection
Blood	2.5 ± 0.4	0.8 ± 0.2
Tumor	5.8 ± 1.2	7.2 ± 1.5
Muscle	1.2 ± 0.3	0.9 ± 0.2
Liver	15.2 ± 2.5	10.5 ± 1.8
Kidneys	8.9 ± 1.5	4.3 ± 0.9
Lungs	3.1 ± 0.6	1.5 ± 0.4
Spleen	2.8 ± 0.5	1.9 ± 0.4
Brain	0.5 ± 0.1	0.3 ± 0.1

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: PET Imaging of [18F]DB-10

- 1. Radiolabeling of **DB-10** with Fluorine-18:
- Objective: To synthesize [18F]DB-10 with high radiochemical purity and specific activity.
- Materials: DB-10 precursor, [18F]Fluoride, Kryptofix 2.2.2, potassium carbonate, acetonitrile, water, HPLC system.
- Procedure:
 - Produce [18F]Fluoride using a cyclotron.
 - Azeotropically dry the [18F]Fluoride with acetonitrile in the presence of Kryptofix 2.2.2 and potassium carbonate.
 - Add the **DB-10** precursor to the dried [18F]Fluoride complex.
 - Heat the reaction mixture at 110°C for 15 minutes.



- Purify the resulting [18F]DB-10 using a semi-preparative HPLC system.
- Formulate the purified [18F]**DB-10** in sterile saline for injection.
- Determine radiochemical purity and specific activity using analytical HPLC and a dose calibrator.

2. Animal Handling and Injection:

- Objective: To administer the radiotracer to the animal model.
- Materials: Tumor-bearing mice (e.g., BALB/c nude mice with xenografts), isoflurane anesthesia, sterile syringes.

Procedure:

- Anesthetize the mouse using 2% isoflurane in oxygen.
- Administer approximately 5-10 MBq of $[^{18}F]$ **DB-10** via a lateral tail vein injection.[4]
- Record the exact injected dose and time of injection.

3. PET/CT Imaging:

- Objective: To acquire in-vivo images of [18F]**DB-10** distribution.
- Materials: Preclinical PET/CT scanner.

Procedure:

- At desired time points post-injection (e.g., 1 and 4 hours), anesthetize the mouse.
- Position the animal in the center of the PET/CT scanner's field of view.
- Acquire a CT scan for anatomical co-registration and attenuation correction.
- Acquire a static PET scan for 10-20 minutes.
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

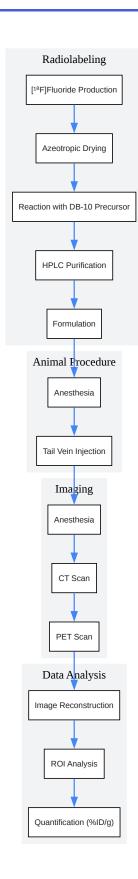






- 4. Image Analysis and Quantification:
- Objective: To determine the uptake of [18F]DB-10 in various tissues.
- Procedure:
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) on the CT images for various organs and the tumor.
 - Quantify the radioactivity concentration in each ROI from the PET images.
 - Calculate the %ID/g for each tissue.





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Workflow for PET imaging of [18F]DB-10.



Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another nuclear imaging technique that can be used to track radiolabeled molecules. It typically uses radionuclides with longer half-lives than PET isotopes, allowing for imaging at later time points.

Quantitative Data Summary: Tumor-to-Muscle Ratios of [99mTc]DB-10

Time Post-Injection	Tumor-to-Muscle Ratio
4 hours	3.5 ± 0.6
24 hours	5.8 ± 0.9

Data are presented as mean \pm standard deviation (n=5 mice per group).

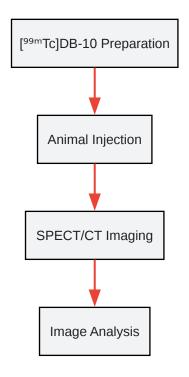
Experimental Protocol: SPECT Imaging of [99mTc]DB-10

- 1. Radiolabeling of **DB-10** with Technetium-99m:
- Objective: To label DB-10 with ^{99m}Tc.
- Materials: **DB-10** modified with a chelator (e.g., HYNIC), ^{99m}Tc-pertechnetate, stannous chloride, ancillary ligands (e.g., tricine, EDDA).
- Procedure:
 - Elute 99mTc-pertechnetate from a 99Mo/99mTc generator.
 - To a vial containing the **DB-10**-chelator conjugate, add stannous chloride.
 - Add the ^{99m}Tc-pertechnetate and ancillary ligands.
 - Incubate at room temperature for 20 minutes.
 - Assess radiochemical purity by ITLC.



- 2. Animal Handling and Injection:
- Follow the same procedure as for PET imaging, injecting approximately 20-30 MBq of [99mTc]**DB-10**.
- 3. SPECT/CT Imaging:
- Objective: To acquire in-vivo images of [99mTc]**DB-10** distribution.
- Materials: Preclinical SPECT/CT scanner with low-energy, high-resolution (LEHR) collimators.
- Procedure:
 - At desired time points (e.g., 4 and 24 hours), anesthetize the mouse.
 - o Position the animal on the scanner bed.
 - Acquire a CT scan.
 - Acquire a SPECT scan (e.g., 360° rotation, 64 projections, 30 seconds per projection).[5]
 - Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM with corrections for attenuation and scatter).[6]
- 4. Image Analysis and Quantification:
- Follow a similar procedure as for PET to determine tumor-to-muscle ratios.





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General workflow for SPECT imaging.

Magnetic Resonance Imaging (MRI)

MRI offers excellent soft-tissue contrast and high spatial resolution without the use of ionizing radiation.[3][7] To track **DB-10** with MRI, it can be conjugated to a contrast agent, such as a gadolinium chelate or a superparamagnetic iron oxide nanoparticle (SPION).[8][9][10][11]

Quantitative Data Summary: T1 Relaxation Rate (R1) in Tumor Tissue

Treatment Group	Pre-Contrast R1 (s⁻¹)	Post-Contrast R1 (s ⁻¹) at 1h
Saline Control	1.2 ± 0.1	1.3 ± 0.1
DB-10-Gd	1.2 ± 0.2	2.5 ± 0.4

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocol: MRI of DB-10-Gd



- 1. Synthesis of **DB-10**-Gd Conjugate:
- Objective: To conjugate DB-10 with a gadolinium-based contrast agent.
- Procedure: This will involve standard bioconjugation chemistry to link a Gd-DOTA or Gd-DTPA chelate to the **DB-10** molecule. The final product should be purified and characterized.
- 2. Animal Handling and Injection:
- Anesthetize the tumor-bearing mouse and administer a bolus of **DB-10**-Gd (e.g., 0.1 mmol/kg) via the tail vein.
- 3. MRI Acquisition:
- Objective: To acquire T1-weighted images and T1 maps.
- Materials: High-field preclinical MRI scanner (e.g., 7T or 9.4T).
- Procedure:
 - Position the anesthetized animal in the MRI scanner.
 - Acquire pre-contrast T1-weighted images and a T1 map using an appropriate pulse sequence (e.g., inversion recovery spin echo).
 - Inject the **DB-10**-Gd contrast agent.
 - Acquire post-contrast T1-weighted images and T1 maps at various time points.
- 4. Image Analysis:
- Objective: To quantify the change in T1 relaxation rate.
- Procedure:
 - Register the pre- and post-contrast images.
 - Draw ROIs on the tumor and surrounding muscle tissue.



- Calculate the mean R1 (1/T1) value within the ROIs from the T1 maps.
- Determine the change in R1 (Δ R1) post-contrast injection.



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Mechanism of MRI contrast enhancement by **DB-10**-Gd.

Optical Imaging

Optical imaging is a versatile and cost-effective technique for in-vivo imaging in small animals. [12][13][14] It includes fluorescence and bioluminescence imaging. For fluorescence imaging, **DB-10** can be labeled with a near-infrared (NIR) fluorophore.

Quantitative Data Summary: Fluorescence Intensity in Tumor

Time Post-Injection	Average Radiant Efficiency [(p/s/cm²/sr)/(μW/cm²)]
1 hour	$1.5 \times 10^8 \pm 0.3 \times 10^8$
6 hours	$4.2 \times 10^8 \pm 0.8 \times 10^8$
24 hours	$2.8 \times 10^8 \pm 0.5 \times 10^8$

Data are presented as mean ± standard deviation (n=5 mice per group).

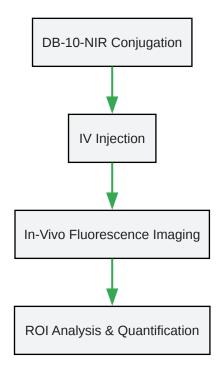
Experimental Protocol: Fluorescence Imaging of DB-10-NIR

- 1. Labeling of **DB-10** with a NIR Fluorophore:
- Objective: To conjugate **DB-10** with a NIR dye (e.g., Cy7, IRDye 800CW).



- Procedure: Use a commercially available NIR dye with a reactive group (e.g., NHS ester) to label an amine group on **DB-10**. Purify the conjugate using HPLC.
- 2. Animal Handling and Injection:
- Administer **DB-10**-NIR (e.g., 10 nmol) intravenously to tumor-bearing mice.
- 3. In-Vivo Fluorescence Imaging:
- Objective: To acquire whole-body fluorescence images.
- Materials: In-vivo imaging system (IVIS) with appropriate filters.
- Procedure:
 - Anesthetize the mice at various time points post-injection.
 - Place the mice in the imaging chamber.
 - Acquire fluorescence images using the appropriate excitation and emission filters for the chosen NIR dye.
 - Acquire a photographic image for anatomical reference.
- 4. Image Analysis:
- Objective: To quantify the fluorescence signal.
- Procedure:
 - Draw ROIs over the tumor and a background region.
 - Measure the average radiant efficiency in the ROIs.
 - Subtract the background signal from the tumor signal.





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